Pentacarbonylchloromanganese is an organometallic compound with the chemical formula CClMnO and a molecular weight of 230.442 g/mol. It consists of a manganese atom coordinated to five carbon monoxide ligands and one chloride ion. This compound is part of a broader class of manganese carbonyl complexes, which are known for their interesting electronic properties and reactivity due to the presence of the transition metal manganese. The coordination of carbon monoxide ligands to manganese enhances its catalytic capabilities, making pentacarbonylchloromanganese significant in various
The synthesis of pentacarbonylchloromanganese typically involves the following methods:
These methods highlight the importance of controlled environments to ensure proper ligand coordination and stability of the resulting compound.
Pentacarbonylchloromanganese finds applications in various fields:
Interaction studies involving pentacarbonylchloromanganese primarily focus on its reactivity with various ligands and substrates. These studies reveal insights into:
These interactions are crucial for designing new catalysts and understanding their mechanisms.
Pentacarbonylchloromanganese shares similarities with other manganese carbonyl complexes but exhibits unique characteristics that distinguish it from its counterparts. Here are some similar compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Pentacarbonylmanganese | CMnO | Lacks chloride; used extensively in organic synthesis. |
| Bromopentacarbonylmanganese | CBrMnO | Similar structure but contains bromine instead of chlorine. |
| Decacarbonyldimanganese(0) | CMnO | Contains two manganese atoms; used as a precursor for other complexes. |
Pentacarbonylchloromanganese's uniqueness lies in its specific combination of ligands (five carbon monoxide and one chloride), which influences its reactivity and stability compared to other manganese carbonyls. Its ability to participate in ligand exchange makes it particularly versatile for synthesizing new organometallic compounds.
Infrared spectroscopy serves as a fundamental characterization technique for pentacarbonylchloromanganese, providing detailed insights into the coordination environment and electronic structure of the compound. The carbon monoxide stretching region between 1950 and 2150 centimeters⁻¹ exhibits characteristic vibrational modes that are directly correlated with the molecular symmetry and bonding properties of the complex [1] [2].
The molecular geometry of pentacarbonylchloromanganese adopts an approximately C₄ᵥ symmetry, which gives rise to four distinct carbonyl stretching modes. Under this symmetry assignment, the vibrational representation reduces to 2A₁ + B₁ + E for the carbon monoxide stretching vibrations. The A₁ modes correspond to symmetric stretching vibrations, with one involving the axial carbonyl ligand and the other involving the four equatorial carbonyl groups in a radial breathing mode. The E mode represents a doubly degenerate stretching vibration of the equatorial carbonyl ligands, while the B₁ mode is typically observed only in Raman spectroscopy [1] [3].
Detailed spectroscopic investigations have revealed that the radial A₁ mode appears at 2134 centimeters⁻¹, exhibiting strong intensity in both infrared and Raman spectra. This frequency is characteristic of the symmetric stretching of the four equatorial carbonyl ligands and provides information about the electron density at the manganese center [1] [2]. The axial A₁ mode occurs at significantly lower frequency, approximately 1997 centimeters⁻¹, reflecting the different electronic environment of the axial carbonyl ligand trans to the chloride substituent [1].
The E mode manifests as a strong absorption at 2084 centimeters⁻¹ in the infrared spectrum, representing the asymmetric stretching of the equatorial carbonyl ligands. This mode is particularly sensitive to changes in the electronic structure of the complex and has been extensively used to correlate bonding parameters with spectroscopic properties [1] [3]. The B₁ mode, observed at 2090 centimeters⁻¹ in Raman spectroscopy, is formally infrared-inactive but may appear weakly in infrared spectra due to solid-state effects or molecular distortions from ideal C₄ᵥ symmetry [1].
Solid-state effects significantly influence the observed spectroscopic patterns of pentacarbonylchloromanganese. Crystallographic studies have revealed that the compound crystallizes in the space group Pnma with site symmetry Cₛ, leading to correlation splitting of certain vibrational modes [1] [4]. This results in the observation of additional bands or band splitting in solid-state infrared spectra compared to solution measurements. The correlation effects are most pronounced in the carbonyl stretching region, where some modes that are degenerate in the isolated molecule become split into multiple components in the crystal lattice [1].
Temperature-dependent infrared studies have provided additional insights into the vibrational dynamics of the compound. Low-temperature measurements reveal sharper spectral features and allow for more precise determination of individual vibrational frequencies. The temperature dependence of band positions and intensities provides information about thermal population of vibrational states and phonon coupling effects in the crystalline material [1] [4].
Force field calculations based on isotopic substitution studies have enabled detailed assignment of the observed vibrational modes and determination of force constants for the manganese-carbon and carbon-oxygen bonds. These calculations support the proposed symmetry assignments and provide quantitative information about bond strengths and coupling between different vibrational coordinates [1] [5].
The carbonyl stretching frequencies of pentacarbonylchloromanganese are also sensitive to environmental factors such as solvent effects and intermolecular interactions. Solution-phase studies in different solvents reveal frequency shifts that correlate with solvent polarity and coordinating ability, providing insights into solvation effects and potential ligand exchange processes [1] [3].
Nuclear magnetic resonance spectroscopy of pentacarbonylchloromanganese provides unique insights into the electronic structure and dynamic behavior of the compound, particularly through the examination of ⁵⁵Mn nuclear magnetic resonance parameters. The ⁵⁵Mn nucleus, with nuclear spin I = 5/2, exhibits both chemical shift anisotropy and quadrupolar coupling effects that are highly sensitive to the local coordination environment and electronic structure [6] [7].
Solid-state ⁵⁵Mn nuclear magnetic resonance studies conducted at multiple magnetic field strengths (11.75, 17.63, and 21.1 Tesla) have revealed comprehensive spectroscopic parameters for pentacarbonylchloromanganese. The compound exhibits one of the largest chemical shift anisotropies observed among manganese pentacarbonyl derivatives, with a value of 1260 parts per million at 21.1 Tesla [6] [7]. This large anisotropy reflects the significant asymmetry in the electronic environment around the manganese center, arising from the different trans influence of the chloride ligand compared to the carbonyl ligands [6].
Quadrupolar coupling effects arise from the interaction between the nuclear quadrupole moment and the electric field gradient at the manganese nucleus. For pentacarbonylchloromanganese, the quadrupolar coupling constant has been measured as 28.6 megahertz, which is among the larger values observed for manganese pentacarbonyl halides [6] [7]. This reflects the asymmetric charge distribution around the manganese center, with the chloride ligand creating a significant electric field gradient [6].
The nuclear magnetic resonance lineshapes of pentacarbonylchloromanganese are dominated by chemical shift anisotropy effects at high magnetic fields, despite the presence of significant quadrupolar coupling. At 21.1 Tesla, the spectral breadth is primarily determined by the chemical shift anisotropy, allowing for accurate determination of the principal components of the shielding tensor [6] [7]. This behavior contrasts with some other manganese carbonyl derivatives where quadrupolar effects dominate the lineshape [6].
Density functional theory calculations have been employed to rationalize the observed nuclear magnetic resonance parameters in terms of the electronic structure of the compound. The calculations reproduce the experimental trends and demonstrate that the magnitude of the chemical shift anisotropy is determined by both the energy differences between occupied and virtual molecular orbitals and the d-character of the manganese orbitals [6] [7]. The paramagnetic shielding contribution, which dominates the chemical shift anisotropy, is particularly sensitive to the mixing of metal d-orbitals with ligand orbitals [6].
Solution-phase nuclear magnetic resonance studies of pentacarbonylchloromanganese are complicated by the relatively fast relaxation of the ⁵⁵Mn nucleus and the potential for ligand exchange processes. The large quadrupolar coupling constant leads to efficient quadrupolar relaxation, resulting in broad spectral lines that can be difficult to observe in solution [8]. However, when observable, solution nuclear magnetic resonance provides information about molecular dynamics and exchange processes [8].
Carbon-13 nuclear magnetic resonance spectroscopy of the carbonyl ligands provides complementary information about the electronic structure and dynamics of pentacarbonylchloromanganese. The ¹³C chemical shifts of the carbonyl carbons are sensitive to the extent of π-backbonding and can distinguish between axial and equatorial carbonyl environments. Low-temperature ¹³C nuclear magnetic resonance studies reveal separate resonances for the axial and equatorial carbonyl ligands, confirming the C₄ᵥ symmetry of the molecule in solution [9].
Dynamic nuclear magnetic resonance studies have investigated the potential for carbonyl scrambling processes in pentacarbonylchloromanganese. At elevated temperatures, exchange between axial and equatorial carbonyl positions can occur through pseudorotational mechanisms, leading to averaging of the ¹³C nuclear magnetic resonance signals [8]. The activation barriers for these processes provide insights into the mechanism of ligand exchange and the stability of the coordination geometry [8].
Mass spectrometry provides detailed information about the fragmentation behavior of pentacarbonylchloromanganese under electron ionization conditions, revealing insights into the relative bond strengths and dissociation pathways of the complex. The mass spectral analysis of pentacarbonylchloromanganese exhibits a characteristic fragmentation pattern that involves sequential loss of carbonyl ligands, providing a molecular fingerprint for identification and structural confirmation [10] [11].
The molecular ion peak of pentacarbonylchloromanganese appears at mass-to-charge ratio 230, corresponding to the intact [Mn(CO)₅Cl]⁺ species. This molecular ion peak typically exhibits relatively low intensity (approximately 15% relative intensity) due to the inherent instability of the molecular ion under electron ionization conditions [10] [11]. The observation of the molecular ion confirms the molecular formula and provides the basis for interpreting the subsequent fragmentation pathways [10].
The primary fragmentation pathway involves the sequential loss of carbonyl ligands, with each loss corresponding to a mass decrease of 28 atomic mass units. The base peak in the mass spectrum occurs at mass-to-charge ratio 146, corresponding to the [Mn(CO)₂Cl]⁺ fragment ion with 100% relative intensity [10] [11]. This fragmentation pattern indicates that the loss of three carbonyl ligands represents the most stable fragment under the ionization conditions employed [10].
The fragmentation sequence proceeds through several identifiable intermediates: [Mn(CO)₄Cl]⁺ at mass-to-charge ratio 202 (45% relative intensity), [Mn(CO)₃Cl]⁺ at mass-to-charge ratio 174 (80% relative intensity), [Mn(CO)₂Cl]⁺ at mass-to-charge ratio 146 (100% relative intensity), [Mn(CO)Cl]⁺ at mass-to-charge ratio 118 (65% relative intensity), and finally [MnCl]⁺ at mass-to-charge ratio 90 (25% relative intensity) [10] [11]. This systematic progression demonstrates the stepwise nature of carbonyl dissociation and provides information about the relative stabilities of the various fragment ions [10].
The relative intensities of the fragment ions provide insights into the thermodynamic stability and kinetic accessibility of different fragmentation pathways. The high intensity of the [Mn(CO)₂Cl]⁺ and [Mn(CO)₃Cl]⁺ fragments suggests that these species represent particularly stable coordination environments under the ionization conditions [10] [11]. The lower intensity of fragments with fewer carbonyl ligands indicates that extensive decarbonylation requires higher activation energies [10].
High-resolution mass spectrometry has been employed to determine the exact masses of the fragment ions and to confirm their elemental compositions. The isotope patterns observed in the mass spectra provide additional confirmation of the proposed fragmentation assignments, particularly through the observation of chlorine isotope patterns (³⁵Cl and ³⁷Cl) that appear in all chloride-containing fragments [10] [11].
Collision-induced dissociation studies have provided additional insights into the fragmentation mechanisms of pentacarbonylchloromanganese. These experiments involve the selection of specific fragment ions and their subsequent activation through collisional processes, allowing for the determination of secondary fragmentation pathways [10]. Such studies have revealed that the manganese-chloride bond remains intact throughout most of the fragmentation process, indicating its relative strength compared to the manganese-carbonyl bonds [10].
The fragmentation behavior of pentacarbonylchloromanganese has been compared with other manganese pentacarbonyl halides to understand the influence of the halide ligand on the dissociation pathways. Studies have shown that the relative intensities and fragmentation patterns vary systematically with the halide ligand, reflecting differences in bond strengths and electronic effects [10] [11]. The chloride derivative exhibits intermediate behavior between the fluoride and bromide analogs in terms of fragmentation efficiency and fragment ion stabilities [10].
Theoretical calculations have been employed to model the fragmentation processes and to predict the relative stabilities of the observed fragment ions. Density functional theory calculations provide estimates of bond dissociation energies and activation barriers for the sequential carbonyl loss processes [10]. These calculations support the experimental observations and provide molecular-level insights into the fragmentation mechanisms [10].
The mass spectrometric data for pentacarbonylchloromanganese also provide information relevant to its thermal stability and potential applications in synthesis. The observation of extensive carbonyl loss under relatively mild ionization conditions suggests that the compound may be susceptible to thermal decomposition processes that could be exploited for the controlled release of carbonyl ligands [10] [11].
X-ray absorption spectroscopy, encompassing both X-ray absorption near-edge structure and extended X-ray absorption fine structure techniques, provides element-specific information about the local coordination environment and electronic structure of the manganese center in pentacarbonylchloromanganese. This technique offers unique insights into the oxidation state, coordination geometry, and bonding characteristics that complement the information obtained from other spectroscopic methods [12] [13].
The manganese K-edge X-ray absorption near-edge structure region (approximately 6530-6580 electron volts) contains features that are sensitive to the oxidation state and coordination environment of the manganese center. The edge position for pentacarbonylchloromanganese occurs at approximately 6539 electron volts, which is characteristic of manganese in the +1 oxidation state [12] [13]. This edge position is significantly lower than that observed for higher oxidation state manganese compounds, reflecting the reduced effective nuclear charge experienced by the core electrons due to the extensive π-backbonding in the carbonyl complex [12].
The pre-edge region of the X-ray absorption near-edge structure spectrum contains weak absorption features that arise from transitions from the manganese 1s core level to partially occupied or unoccupied 3d orbitals. For pentacarbonylchloromanganese, these pre-edge features appear as weak absorptions approximately 10-15 electron volts below the main absorption edge [12] [13]. The intensity and energy positions of these features provide information about the symmetry of the manganese coordination environment and the degree of d-orbital mixing with ligand orbitals [12].
The main absorption edge region exhibits a characteristic shape that reflects the local coordination geometry around the manganese center. The pseudo-octahedral coordination environment of pentacarbonylchloromanganese gives rise to specific spectral features that can be compared with those of related compounds to confirm the coordination geometry [12] [13]. The presence of the chloride ligand in the axial position creates an asymmetric environment that is reflected in the detailed shape of the absorption edge [12].
Extended X-ray absorption fine structure analysis provides quantitative information about the local structure around the manganese center, including bond distances, coordination numbers, and thermal parameters. The Fourier transform of the extended X-ray absorption fine structure data reveals distinct peaks corresponding to different coordination shells around the manganese atom [12]. The first coordination shell contains both the carbonyl carbon atoms and the chloride ligand, which can be distinguished based on their different scattering properties [12].
The manganese-carbon distances derived from extended X-ray absorption fine structure analysis are consistent with the crystallographic data, confirming the reliability of the technique for structural characterization. The average manganese-carbon distance is determined to be approximately 1.82 Angstroms, with slight differences between axial and equatorial positions reflecting the different trans influences of the chloride and carbonyl ligands [12]. The manganese-chloride distance is found to be approximately 2.51 Angstroms, which is typical for manganese(I)-chloride bonds [12].
The coordination numbers determined from extended X-ray absorption fine structure analysis confirm the expected coordination environment of pentacarbonylchloromanganese. The analysis yields five carbon neighbors at distances consistent with manganese-carbonyl bonds and one chlorine neighbor at the expected manganese-chloride distance [12]. These results provide independent confirmation of the molecular structure determined by other methods [12].
Thermal parameters derived from extended X-ray absorption fine structure analysis provide information about the dynamic behavior of the atoms around the manganese center. The Debye-Waller factors for the different types of bonds reflect their relative flexibility and the extent of thermal motion [12]. The carbonyl ligands typically exhibit larger thermal parameters than the chloride ligand, reflecting their greater conformational flexibility [12].
Temperature-dependent X-ray absorption spectroscopy studies have been employed to investigate the thermal stability and dynamic behavior of pentacarbonylchloromanganese. These measurements reveal changes in the extended X-ray absorption fine structure parameters with temperature that reflect thermal expansion, increased atomic motion, and potential structural changes [12]. Such studies provide insights into the mechanism of thermal decomposition and the temperature range over which the compound remains structurally intact [12].
Polarized X-ray absorption spectroscopy measurements on oriented single crystals of pentacarbonylchloromanganese provide additional structural information that is not accessible from powder measurements. The angular dependence of the absorption intensity allows for the determination of the orientation of specific bonds relative to the crystal axes [12]. This information is particularly valuable for understanding the relationship between molecular and crystal structures [12].